molecular formula C2H4O2 B032295 Acetic acid-2-13C CAS No. 1563-80-0

Acetic acid-2-13C

Cat. No. B032295
CAS RN: 1563-80-0
M. Wt: 61.045 g/mol
InChI Key: QTBSBXVTEAMEQO-OUBTZVSYSA-N
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Description

Synthesis Analysis

Acetic acid-2-13C can be synthesized through different methods. Notably, the metabolism of [1,2-13C2]acetate in rat brain was studied using 13C NMR spectroscopy, highlighting the use of carbon-13 labeled acetate in metabolic studies (Cerdán, Künnecke, & Seelig, 1990). Another method involves the total synthesis of acetate from CO2, where 13CO2 is used to synthesize different types of acetate, including Acetic acid-2-13C (Schulman, Parker, Ljungdahl, & Wood, 1972).

Molecular Structure Analysis

The molecular structure of Acetic acid-2-13C can be characterized by various spectroscopic methods. For instance, 13C NMR spectroscopy has been used to study the adsorption characteristics of acetone, a related compound, providing insights into the molecular structure and behavior of carbon-13 labeled compounds (Biaglow, Gorte, Kokotailo, & White, 1994).

Chemical Reactions and Properties

The chemical properties of Acetic acid-2-13C, such as reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For example, the interaction of acetic acid with water and its ionization behavior has been investigated using 13C NMR, offering insights into the behavior of Acetic acid-2-13C in aqueous environments (Cistola, Small, & Hamilton, 1982).

Scientific Research Applications

  • Enhancing NMR Spectra : Acetic anhydride labeling, including Acetic acid-2-13C, enhances nuclear magnetic resonance (NMR) spectra of biomolecules, which could help in identifying biomarkers with clinical significance (Wilson et al., 2009).

  • Characterizing Vinegar : Isotopic methods like 2H NMR and 13C-IRMS are used to characterize the botanical origin of acetic acid and detect adulterations in vinegar. This method can also differentiate wine vinegar from that made from dried grapes (Thomas & Jamin, 2009).

  • Studying Decarboxylation : Research into the thermal decarboxylation of acetic acid at high temperatures supports hypotheses regarding the formation of natural gas, where acid anions might serve as precursors (Kharaka et al., 1983).

  • Exploring Interstellar Contributions : Acetic acid is abundant in carbonaceous chondrites, and its carbon isotopic composition, such as that in Acetic acid-2-13C, suggests an interstellar origin or contribution (Oba & Naraoka, 2006).

  • Understanding Maillard Reaction : Acetic acid formation in the Maillard reaction from glucose has been studied, providing insights into food chemistry and processing (Davidek et al., 2005).

  • Studying Brain Metabolism : 1H-[13C]-NMR spectroscopy, using Acetic acid-2-13C, can measure cerebral acetate transport and utilization in rats, offering insights into brain metabolism and astrocyte-specific substrates (Patel et al., 2010).

  • Chemical Shielding Anisotropies : Theoretical studies of Acetic acid-2-13C's chemical shielding anisotropies have been conducted to understand its behavior in different chemical environments (Ando & Nishioka, 1975).

  • Tracing in Soil Environments : 13C-labeled acetic acid is used as a tracer for 14C in soil environments, helping to understand the physico-chemical transformation and removal of compounds in soils (Tagami et al., 2011).

  • Investigating UV Degradation : Studies have shown that UV degradation of acetic acid leads to 13C- and D-enrichment, which is relevant in understanding natural environmental processes (Oba & Naraoka, 2007).

  • Analyzing Heavy Drinkers' Brains : Research indicates that heavy drinkers have increased brain uptake and oxidation of acetate compared to light drinkers, a finding that has implications for understanding alcohol's effect on the brain (Jiang et al., 2013).

Safety And Hazards

Acetic acid-2-13C is flammable and its containers may explode when heated . It causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this substance .

Relevant Papers

A paper titled “Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry” discusses the use of Acetic acid-2-13C in the absolute quantification of short chain fatty acids .

properties

IUPAC Name

acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid-2-13C

CAS RN

79562-15-5, 1563-80-0
Record name ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid-2-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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